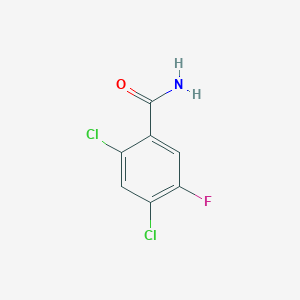

2,4-Dichloro-5-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSVSZRFINHARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378837 | |

| Record name | 2,4-Dichloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135748-33-3 | |

| Record name | 2,4-Dichloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Fluorinated Building Block

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzamide

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 135748-33-3), a critical intermediate in modern pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental chemical data, field-proven synthetic methodologies, advanced analytical protocols, and critical safety information. The narrative emphasizes the causality behind experimental choices, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this versatile chemical building block. Its significance is highlighted through its role in the synthesis of novel therapeutics, including advanced proteolysis-targeting chimeras (PROTACs) and potent enzyme inhibitors.

This compound is a substituted aromatic amide whose structural complexity and reactive sites make it an invaluable precursor in medicinal chemistry. The incorporation of fluorine, a bioisostere of hydrogen, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This strategic placement of halogen atoms on the benzamide scaffold provides multiple reaction handles for chemists to elaborate upon, building complex molecular architectures. Its primary utility lies in serving as a foundational element for a range of therapeutic agents, from anticancer drugs to innovative protein degraders.[1][2]

Physicochemical and Structural Data

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 135748-33-3 | [3][4] |

| Molecular Formula | C₇H₄Cl₂FNO | [3] |

| Molecular Weight | 208.02 g/mol | |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 158-160 °C | |

| IUPAC Name | This compound | |

| InChI Key | SKSVSZRFINHARI-UHFFFAOYSA-N |

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved via the amidation of its corresponding acyl chloride, 2,4-dichloro-5-fluorobenzoyl chloride. The primary challenge lies in the efficient and high-yield production of this precursor. Several patented methods exist, often starting from 2,4-dichlorofluorobenzene.

Dominant Synthetic Pathway: From 2,4-Dichlorofluorobenzene

A prevalent industrial approach involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene. This method is favored for its relatively high yields and straightforward reaction sequence. The causality behind this choice is the robust nature of the Friedel-Crafts reaction for installing acyl groups on electron-rich aromatic rings, though the halogen substituents here are deactivating. The choice of catalyst and reaction conditions is critical to manage selectivity and prevent the formation of unwanted by-products.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on common principles described in the literature.[5][6]

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride

-

Setup: To a dry, inert-atmosphere reactor, add 2,4-dichlorofluorobenzene (1.0 eq) and a suitable solvent like carbon tetrachloride.

-

Catalysis: Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), portion-wise while maintaining a low temperature to control the initial exothermic reaction.[5][6] The choice of a Lewis acid is critical as it polarizes the acylating agent, making it a more potent electrophile for attacking the substituted benzene ring.

-

Reaction: The mixture is stirred and allowed to react. Reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or HPLC).

-

Work-up: Upon completion, the reaction is carefully quenched, followed by hydrolysis to convert the intermediate into the desired acyl chloride.

-

Purification: The product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated and purified, typically via vacuum distillation.[5]

Step 2: Amidation to this compound

-

Reaction: The purified 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) is dissolved in an appropriate organic solvent.

-

Ammonia Addition: An ammonia source, such as aqueous ammonium hydroxide, is added slowly to the solution. This is a classic nucleophilic acyl substitution where the nitrogen of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Precipitation: The product, this compound, being a solid with limited solubility, will precipitate out of the solution.

-

Isolation: The solid product is collected by filtration, washed with water to remove any remaining salts, and dried under vacuum to yield the final product.

Role in Drug Discovery and Development

This benzamide derivative is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a key component in several classes of developmental drugs.

Precursor for Cereblon (CRBN) Binders in PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to destroy specific disease-causing proteins. A PROTAC molecule has two heads—one binds to the target protein, and the other recruits an E3 ligase. Cereblon (CRBN) is one of the most commonly recruited E3 ligases.

Recent studies have focused on developing novel, non-phthalimide CRBN binders to overcome the stability and side-effect profiles of traditional thalidomide-based ligands.[1] Fluorinated benzamides, derived from precursors like this compound, have emerged as promising scaffolds for these new binders. They can replicate key binding interactions while offering enhanced chemical stability and a more selective neosubstrate degradation profile.[1]

Caption: Role of benzamide ligands in the PROTAC ternary complex formation.

Intermediate for Carbonic Anhydrase Inhibitors

Derivatives of closely related structures, such as 2,4-dichloro-5-sulfamoylbenzoic acid, have been used to synthesize inhibitors of human carbonic anhydrases (hCAs).[7] Specifically, tumor-associated isoforms like hCA IX and XII are targets for anticancer therapies. The dichloro-fluoro substitution pattern on the aromatic ring can be exploited to fine-tune the binding affinity and selectivity of these inhibitors.[7]

Analytical and Quality Control Protocols

Ensuring the purity of this compound is paramount, as impurities can lead to unwanted side reactions and affect the quality of the final API. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.

HPLC Method for Purity Analysis

This protocol is based on established methods for analyzing halogenated aromatic compounds.[8]

Instrumentation and Materials:

-

HPLC System: Standard system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.

-

Mobile Phase A: 0.1% (v/v) Formic acid in water.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Program:

-

0-15 min: 30% B to 90% B

-

15-20 min: 90% B

-

20-21 min: 90% B to 30% B

-

21-25 min: 30% B (equilibration)

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with diluent to achieve a concentration of 100 µg/mL.

-

Sample Solution: Accurately weigh a portion of the sample to achieve a final nominal concentration of 100 µg/mL in the diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Caption: Standard workflow for the HPLC purity analysis of the title compound.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area immediately and thoroughly with soap and water.

-

Toxicity: While specific toxicity data for this compound is limited, related dichlorophenoxy compounds are classified as harmful if swallowed and can cause serious eye damage.[10] Assume the compound is an irritant and handle with care.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique substitution pattern provides a robust platform for the synthesis of next-generation therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its full potential in the development of novel medicines.

References

- Huateng Pharma. This compound.

- ChemicalBook. This compound | 135748-33-3.

- Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka.

- Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

- Benchchem. Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.

- Chemsrc. 2,4-Dichloro-5-fluorobenzoyl chloride | CAS#:86393-34-2.

- Google Patents. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride.

- PubChem. 2,4-Dichloro-5-fluorobenzaldehyde | C7H3Cl2FO | CID 2774009.

- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

- ChemicalBook. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2,4-Dichloro-5-fluorobenzoic Acid 86522-89-6.

- FBN. 2,4-D 101: Everything Farmers Need to Know About 2,4-D.

- Ragan and Massey, Inc.

- Mississippi State University Extension Service. Forest Herbicide Safety: Environmental Concerns and Proper Handling.

- Royal Society of Chemistry. Analytical Methods.

- Sigma-Aldrich. This compound | 135748-33-3.

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH.

- ACS Publications. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.

- EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- Regulatory Science.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis.

- PubChem. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556.

- Newsom Seed.

- CDMS.net.

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. This compound | 135748-33-3 [amp.chemicalbook.com]

- 5. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. iris.unibs.it [iris.unibs.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. newsomseed.com [newsomseed.com]

- 10. cdms.net [cdms.net]

A Comprehensive Technical Guide to 2,4-Dichloro-5-fluorobenzamide for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of 2,4-dichloro-5-fluorobenzamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, provides a validated synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it delves into the compound's applications as a building block in the synthesis of complex organic molecules and discusses critical safety, handling, and storage procedures. This guide is intended to be a comprehensive resource, grounded in scientific literature and established laboratory practices, to support the effective and safe utilization of this compound in a research and development setting.

Introduction

This compound is a halogenated aromatic compound that has garnered significant interest in the field of medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, coupled with a reactive benzamide functional group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic placement of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, including its metabolic stability, binding affinity, and bioavailability. This guide will provide a detailed overview of this important chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂FNO | |

| Molecular Weight | 208.02 g/mol | |

| CAS Number | 135748-33-3 | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 158-160 °C | |

| IUPAC Name | This compound | |

| InChI Key | SKSVSZRFINHARI-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 2,4-dichloro-5-fluorobenzoyl chloride. This precursor is itself synthesized from 2,4-dichloro-5-fluorobenzoic acid. The following is a detailed, two-step protocol for the laboratory-scale synthesis.

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, simplifying the purification of the desired product.

Protocol:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 2,4-dichloro-5-fluorobenzoic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,4-dichloro-5-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[2]

Step 2: Synthesis of this compound

Causality: The highly electrophilic acyl chloride readily reacts with ammonia in a nucleophilic acyl substitution reaction to form the stable amide product. The use of aqueous ammonia provides both the nucleophile and a basic medium to neutralize the hydrogen chloride byproduct.

Protocol:

-

Cool a solution of aqueous ammonia (NH₄OH) in a beaker placed in an ice bath.

-

Slowly add the crude or purified 2,4-dichloro-5-fluorobenzoyl chloride (1 equivalent) dropwise to the cold ammonia solution with vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any unreacted ammonia and ammonium chloride.

-

Dry the product under vacuum to obtain the final this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis and Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two aromatic protons, each appearing as a doublet or doublet of doublets due to coupling with the fluorine atom and each other. The amide protons will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The signals for the carbons bonded to halogens will be significantly influenced by their electronegativity.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet or a multiplet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300-3100 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl and C-F bond vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.02 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of pharmacologically active compounds. The presence of multiple halogen substituents allows for selective modification and the introduction of diverse functional groups, making it a key intermediate in the development of new therapeutic agents.[3] For instance, the benzamide moiety is a common feature in many drug molecules, and the specific halogenation pattern of this compound can be exploited to fine-tune the electronic and steric properties of a target molecule.[3]

Caption: Role in drug discovery workflow.

Analytical Methodologies

A robust analytical method is crucial for assessing the purity of this compound and for monitoring reaction progress during its synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4]

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for similar halogenated aromatic compounds and is suitable for in-process control and final product quality assessment.[4]

| Parameter | Condition |

| HPLC System | Standard HPLC with UV-Vis or Diode Array Detector |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | To be optimized based on the specific impurity profile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the diluent to a final concentration of approximately 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methods, make it a valuable tool for researchers. Adherence to proper safety and handling procedures is paramount to ensure its safe and effective use in the laboratory. This guide provides the foundational knowledge required for the successful application of this compound in advanced research and development projects.

References

- afl Safety Data Sheet. (n.d.).

- Benchchem. (n.d.). HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.

- Southern Agricultural Insecticides, Inc. (n.d.). 2,4-D AMINE WEED KILLER.

- Sigma-Aldrich. (n.d.). This compound.

- Muby Chemicals. (2024, January 10). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS.

- TCI Chemicals. (n.d.). 2,4-Dichloro-5-fluorobenzoyl Chloride.

- PubMed. (n.d.). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.

Sources

- 1. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 2. 2,4-Dichloro-5-fluorobenzoyl Chloride | 86393-34-2 | TCI AMERICA [tcichemicals.com]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cms9files.revize.com [cms9files.revize.com]

- 6. southernag.com [southernag.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-5-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

2,4-Dichloro-5-fluorobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery.[1] As a derivative of benzamide, this compound belongs to a class of molecules known for a wide array of pharmacological activities.[1] The precise arrangement of its substituents—two chlorine atoms, a fluorine atom, and an amide group on the benzene ring—imparts a unique set of physicochemical properties that are critical determinants of its behavior in biological systems. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and a thorough understanding is paramount for its development as a potential therapeutic agent.[2]

This technical guide provides a comprehensive examination of the core physical properties of this compound. It is designed to be a practical resource for researchers, offering not only available data but also detailed, field-proven methodologies for the experimental determination of these key characteristics. The following sections will delve into the structural and physicochemical parameters of this compound, underpinned by a commitment to scientific integrity and practical applicability.

Core Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂FNO | [3] |

| Molecular Weight | 208.02 g/mol | [3] |

| CAS Number | 135748-33-3 | [4] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 158-160 °C | [4][5] |

Thermal Properties: Melting Point Determination

The melting point of a solid crystalline organic compound is a critical physical property that provides insights into its purity and identity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically within 1-2°C. Impurities tend to depress and broaden the melting point range. The experimentally determined melting point of this compound is 158-160 °C .[4][5]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and reliable method for determining the melting point of a solid organic compound using a capillary tube apparatus.

Causality Behind Experimental Choices: The use of a finely ground powder ensures uniform heat transfer throughout the sample. A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, which is necessary for an accurate determination of the melting temperature range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Thoroughly crush the solid into a fine powder using a spatula.

-

Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount of the solid is packed into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Turn on the heating block and set an initial rapid heating rate to quickly approach the expected melting point.

-

When the temperature is approximately 15-20°C below the expected melting point (158-160°C), reduce the heating rate to 1-2°C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Data Recording and Interpretation:

-

The recorded temperature range is the melting point of the sample.

-

A sharp melting range (e.g., 158.5-159.5°C) is indicative of a pure compound. A broad range (e.g., 155-159°C) may suggest the presence of impurities.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, administration, and bioavailability. Benzamides, in general, are white or pale-colored powders that can be soluble in water and other organic solvents.[1] The solubility is dictated by the interplay between the polar amide group and the largely nonpolar substituted benzene ring.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of this compound in various solvents.

Self-Validating System: The use of a standardized amount of solute and solvent, along with vigorous mixing and sufficient equilibration time, ensures the reliability and reproducibility of the solubility assessment.

Step-by-Step Methodology:

-

Preparation:

-

Label a series of small, clean, and dry test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane, DMSO).

-

Weigh out approximately 10 mg of this compound into each test tube.

-

-

Solvent Addition and Observation:

-

To the first test tube, add the corresponding solvent dropwise, starting with 0.5 mL.

-

After each addition, vortex or agitate the test tube vigorously for at least 30 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

If the solid dissolves, record the compound as "soluble" in that solvent at that concentration.

-

If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, with vigorous mixing after each addition.

-

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating Effects (Optional):

-

For samples that are slightly soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

-

Caption: Logical Flow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound. While experimentally obtained spectra for this compound are not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Characteristics

In a suitable deuterated solvent such as DMSO-d₆ or CDCl₃, the ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and two broad signals corresponding to the amide protons.

-

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The coupling patterns will be influenced by the adjacent fluorine and chlorine atoms.

-

Amide Protons (-CONH₂): The two protons on the amide nitrogen are typically non-equivalent and will appear as two broad singlets. Their chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 160-170 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative halogen atoms and the amide group will be significantly deshielded and appear further downfield. The carbon-fluorine coupling will also be observable.

Expected Infrared (IR) Spectral Characteristics

The IR spectrum is particularly useful for identifying the functional groups present in a molecule.

-

N-H Stretching: The amide N-H bonds are expected to show two absorption bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

-

C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650-1680 cm⁻¹.

-

C-Cl and C-F Stretching: Absorptions corresponding to the carbon-chlorine and carbon-fluorine bond stretching will be present in the fingerprint region (below 1500 cm⁻¹).

-

Aromatic C-H and C=C Stretching: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of interest in contemporary drug discovery. While a complete experimental dataset for all its physicochemical parameters is not yet publicly available, this document offers a solid foundation based on known data and established scientific principles. The provided experimental protocols for melting point and solubility determination are robust and can be readily implemented in a laboratory setting to generate reliable data. The predictive spectral analysis serves as a valuable guide for researchers in confirming the identity and structure of this compound. As research on this compound and its analogs continues, a more comprehensive understanding of its physical properties will undoubtedly emerge, further aiding in the rational design of new therapeutic agents.

References

-

The Royal Society of Chemistry. (2013). Supplementary Information. [Link]

-

Pharmaguideline. Benzamides: Sulpiride. [Link]

-

ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

SpectraBase. 2,4-Dichloro-5-fluorobenzoyl chloride - Optional[ATR-IR] - Spectrum. [Link]

-

Wikipedia. Benzamide. [Link]

-

SpectraBase. 2,4-Dichlorobenzamide - Optional[1H NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemical Point. 2,4-Dichloro-5-fluorobenzoyl chloride. [Link]

-

SpectraBase. 2,4-Dichloro-5-fluorobenzoyl chloride - Optional[1H NMR] - Spectrum. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Chemsrc. 2,4-Dichloro-5-fluorobenzoyl chloride | CAS#:86393-34-2. [Link]

-

PubChem. 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide. [Link]

-

gChem Global. Dimethyl Sulfoxide (DMSO). [Link]

-

ResearchGate. (2004). 5-Fluorouracil–dimethyl sulfoxide (1/1). [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.nl [fishersci.nl]

- 4. This compound | 135748-33-3 [amp.chemicalbook.com]

- 5. VU0238429 solubility: ≥20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-fluorobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,4-dichloro-5-fluorobenzamide, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's physicochemical and biological properties, making this benzamide derivative a valuable scaffold for further molecular exploration. This document details a robust two-step synthesis protocol, starting from 2,4-dichloro-5-fluorobenzoic acid, and outlines the expected analytical characterization of the final product. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Benzamides

The benzamide moiety is a cornerstone in drug discovery, present in a wide array of therapeutic agents. The introduction of halogen atoms, particularly fluorine, onto the aromatic ring is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] Fluorine's high electronegativity and small atomic radius can lead to enhanced metabolic stability, improved membrane permeability, and altered pKa values, which can result in increased binding affinity to biological targets.[1][2][4] The presence of chlorine atoms further contributes to the lipophilicity and electronic nature of the molecule. Consequently, this compound serves as a valuable intermediate for the synthesis of novel bioactive compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound and its precursors is essential for safe handling and successful synthesis.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |

| 2,4-Dichloro-5-fluorobenzoic Acid | C₇H₃Cl₂FO₂ | 209.00 | 86522-89-6 | 142-146 | White to off-white crystalline powder |

| 2,4-Dichloro-5-fluorobenzoyl Chloride | C₇H₂Cl₃FO | 227.45 | 86393-34-2 | N/A (Liquid) | Colorless to light yellow liquid |

| This compound | C₇H₄Cl₂FNO | 208.02 | 135748-33-3 | 158-160 | White to off-white solid |

Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process starting from the corresponding carboxylic acid. This approach ensures high yields and purity of the final product.

Overall Synthetic Workflow

The synthesis proceeds via the initial conversion of 2,4-dichloro-5-fluorobenzoic acid to its more reactive acyl chloride derivative, followed by amidation with ammonia.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride - Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10][11][12] The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[10][11] This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.[9][12]

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Step 2: Synthesis of this compound - Mechanistic Insights

The reaction of an acyl chloride with ammonia is a classic example of nucleophilic acyl substitution.[13][14][15] Ammonia, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.[14] This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.[13][16] A subsequent deprotonation step, often by another molecule of ammonia, yields the final amide product and ammonium chloride.[13][16][17] The use of excess ammonia is crucial to neutralize the hydrogen chloride byproduct, preventing protonation of the ammonia nucleophile.[13][17]

Caption: Mechanism of amide formation from an acyl chloride.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for assessing the progress and success of each step.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

Materials:

-

2,4-Dichloro-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), add 2,4-dichloro-5-fluorobenzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 2,4-dichloro-5-fluorobenzoyl chloride can be purified by vacuum distillation.[17]

Validation: The formation of the acyl chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum and the appearance of a sharp C=O stretch at a higher wavenumber (typically around 1780-1800 cm⁻¹).

Protocol 2: Synthesis of this compound

Materials:

-

2,4-Dichloro-5-fluorobenzoyl chloride

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Ice bath

-

Beaker

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a beaker equipped with a magnetic stir bar, cool a concentrated aqueous ammonia solution (a significant excess, e.g., 10-20 eq) in an ice bath.

-

Slowly add the crude or purified 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonia solution. The reaction is exothermic and a white precipitate will form.[16]

-

After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove ammonium chloride and excess ammonia.

-

Dry the crude this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 3: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or an ethanol/water mixture

-

Erlenmeyer flask

-

Hotplate

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol and heat the mixture to boiling with stirring.

-

Continue to add small portions of hot ethanol until the solid just dissolves.[1]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Validation: The purity of the recrystallized product can be assessed by its sharp melting point, which should correspond to the literature value (158-160 °C), and by the analytical techniques described in the following section.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Two aromatic protons, appearing as doublets or doublet of doublets. - Two broad singlets corresponding to the -NH₂ protons. |

| ¹³C NMR | - A peak for the carbonyl carbon (C=O) around 165-175 ppm. - Aromatic carbon signals, with C-F and C-Cl couplings influencing their chemical shifts and splitting patterns. |

| IR Spectroscopy | - Two N-H stretching bands (symmetric and asymmetric) in the region of 3100-3500 cm⁻¹. - A strong C=O (amide I) stretching band around 1650-1680 cm⁻¹. - An N-H bending (amide II) band around 1600-1640 cm⁻¹. - C-Cl and C-F stretching bands in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (208.02 g/mol ). - Isotopic peaks for the two chlorine atoms (M+2 and M+4) in a characteristic ratio. |

Note: Specific chemical shifts and coupling constants for NMR are best confirmed by experimental data but can be predicted based on analogous structures.[18][19]

Conclusion

This technical guide has detailed a reliable and well-understood pathway for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for applications in drug discovery, agrochemicals, and materials science. The emphasis on mechanistic understanding and robust analytical validation ensures the generation of high-quality, reproducible scientific data.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

- PatSnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.

-

OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

-

PatSnap Eureka. (n.d.). Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

Tom's Lab. (2018, June 3). Benzamide Preparation from Benzoic Acid [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts [Table]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichlorobenzamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

One Part of Chemistry. (2011). Recrystallization. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Retrieved from [Link]

- Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) 7. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

- Google Patents. (n.d.). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,4-Difluorobenzamide. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Difluorocarbene as a C-F source for the Construction of Fluorinated Thiazoles Table of Contents. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 2,4-Dichloro-N-o-tolylbenzamide. Retrieved from [Link]

-

Leah4sci. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Retrieved from [Link]

-

The Metabolomics Innovation Centre. (2023, May 23). Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya [Video]. YouTube. Retrieved from [Link]

-

Frontiers. (n.d.). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility. Retrieved from [Link]

-

Science.gov. (n.d.). infrared ir spectroscopies: Topics. Retrieved from [Link]

Sources

- 1. One Part of Chemistry: Recrystallization [1chemistry.blogspot.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 11. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 18. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 19. 2,4-Dichloro-N-o-tolylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Application of 2,4-Dichloro-5-fluorobenzamide for Research and Development Professionals

Introduction: Understanding the Chemical Landscape

2,4-Dichloro-5-fluorobenzamide is a substituted aromatic amide that serves as a critical intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its trifunctionalized benzene ring, featuring chloro, fluoro, and amide moieties, presents a versatile scaffold for medicinal chemistry and materials science. However, the very reactivity that makes this compound valuable also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling procedures for this compound, grounded in the principles of chemical reactivity and laboratory best practices, to empower researchers, scientists, and drug development professionals in its safe and effective utilization.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂FNO | [2] |

| Molecular Weight | 208.02 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 158-160 °C | |

| CAS Number | 135748-33-3 | [2] |

Hazard Identification and Risk Assessment: A Mechanistic Perspective

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] The signal word associated with this compound is "Warning".[2] A deeper understanding of the chemical basis for these hazards is crucial for appreciating the importance of the prescribed safety measures.

The irritant nature of this compound can be attributed to the electrophilic character of the carbonyl carbon in the amide group and the potential for the halogen atoms to interact with biological macromolecules. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by amino and sulfhydryl groups in proteins found in the skin, eyes, and respiratory tract. This can lead to localized inflammation and tissue damage.

Furthermore, as with many halogenated aromatic compounds, there are potential hazards associated with both the parent molecule and its potential decomposition products.[4][5]

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management involves implementing a multi-layered safety strategy, commonly known as the hierarchy of controls. This approach prioritizes the most effective control measures to minimize exposure.

Caption: First aid and emergency response workflow for this compound.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. [2]If skin irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. [2]Seek immediate medical attention. [2]* Inhalation: Move the individual to fresh air. [2]If breathing is difficult or has stopped, provide artificial respiration. [2]Seek medical attention if symptoms occur. [2]* Ingestion: Clean the mouth with water and then drink plenty of water. [2]Do not induce vomiting. Seek medical attention if symptoms occur. [2]

Spill and Leak Procedures

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. [3]For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Waste Disposal: Environmental Responsibility

This compound and any materials contaminated with it should be treated as hazardous waste. [3]As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container. [1]Do not dispose of this chemical down the drain. [1]Follow all local, state, and federal regulations for hazardous waste disposal.

Reactivity and Incompatibility: A Deeper Dive

While generally stable under normal conditions, understanding the potential reactivity of this compound is crucial for safe handling and experimental design. [2]

-

Conditions to Avoid: Exposure to excess heat should be avoided as thermal decomposition can lead to the release of hazardous gases. [2]* Incompatible Materials: While specific data for this compound is limited, it is prudent to avoid strong oxidizing agents, which can react exothermically with organic compounds. [6]* Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF). [2]The formation of these toxic and corrosive gases underscores the importance of avoiding high temperatures and conducting all heated reactions in a well-ventilated fume hood.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its chemical properties and potential hazards, coupled with the consistent application of robust safety protocols. By embracing a proactive safety culture that prioritizes the hierarchy of controls, adheres to detailed standard operating procedures, and is prepared for emergency situations, scientists can confidently harness the synthetic potential of this valuable intermediate while ensuring the well-being of themselves, their colleagues, and the environment.

References

-

ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. Published August 3, 2011. Accessed January 9, 2026. [Link]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Accessed January 9, 2026. [Link]

-

ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Accessed January 9, 2026. [Link]

-

ChemSec - The International Chemical Secretariat. Halogenated compounds - SIN List. Accessed January 9, 2026. [Link]

-

National Institutes of Health. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Published July 5, 2012. Accessed January 9, 2026. [Link]

-

Science.gov. halogenated aromatic compounds: Topics by Science.gov. Accessed January 9, 2026. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Fluorobenzamide, 98%. Accessed January 9, 2026. [Link]

-

Utah State University. Incompatible Chemicals. Accessed January 9, 2026. [Link]

-

Reddit. Why are halogenated chemicals so dangerous to living organisms? : r/askscience. Published January 15, 2014. Accessed January 9, 2026. [Link]

-

Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Accessed January 9, 2026. [Link]

-

Semantic Scholar. Thermal Decomposition Studies of Halogenated Organic Compounds. Published June 1, 1997. Accessed January 9, 2026. [Link]

-

ACS Publications. Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking Water. Accessed January 9, 2026. [Link]

- Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Accessed January 9, 2026.

Sources

- 1. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. fishersci.nl [fishersci.nl]

- 3. mdpi.com [mdpi.com]

- 4. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 5. sinlist.chemsec.org [sinlist.chemsec.org]

- 6. tcichemicals.com [tcichemicals.com]

The Strategic Deployment of 2,4-Dichloro-5-fluorobenzamide: A Versatile Building Block in Modern Drug Discovery

Introduction: The Unassuming Power of a Halogenated Scaffold

In the intricate world of medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the 2,4-dichloro-5-fluorobenzamide core has emerged as a deceptively simple yet powerful building block. Its strategic incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The unique interplay of its halogen substituents—two chlorine atoms and a fluorine atom—on the benzamide framework imparts a specific set of electronic and steric properties that medicinal chemists can exploit to fine-tune molecular interactions with biological targets. This guide provides an in-depth technical exploration of this compound, from its synthesis to its strategic application in drug discovery, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Synthesis

The utility of this compound as a building block is rooted in its distinct physicochemical characteristics, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂FNO | |

| Molecular Weight | 208.02 g/mol | |

| CAS Number | 135748-33-3 |

The synthesis of this compound is a multi-step process that begins with the commercially available 2,4-dichlorofluorobenzene. The key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, is first prepared and then subsequently amidated to yield the final product.

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluorobenzoyl chloride

A robust method for the synthesis of the acid chloride intermediate involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene.

Materials:

-

2,4-dichlorofluorobenzene

-

Oxalyl chloride

-

Aluminum trichloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred solution of oxalyl chloride and a catalytic amount of AlCl₃ in anhydrous DCM at 0-30°C, slowly add 2,4-dichlorofluorobenzene over a period of 0.5-1 hour.[1]

-

After the addition is complete, allow the reaction mixture to stir at 20-30°C for 1.5-2.5 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 2,4-dichloro-5-fluorobenzoyl chloride, can be isolated by vacuum distillation.[1] This method is reported to have a high yield of up to 98% and is suitable for industrial-scale production.[1]

Experimental Protocol: Synthesis of this compound

The final amidation step is achieved by the reaction of the synthesized 2,4-dichloro-5-fluorobenzoyl chloride with ammonia.

Materials:

-

2,4-dichloro-5-fluorobenzoyl chloride

-

Aqueous ammonia

-

Phosphorus oxychloride (for dehydration to nitrile, if desired)

Procedure:

-

React 2,4-dichloro-5-fluorobenzoyl chloride with aqueous ammonia.[2] The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding acid amide.

-

The resulting this compound can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

Application in Drug Discovery: A Case Study with Pazopanib

While no FDA-approved drug contains the exact this compound scaffold, the closely related 2,4-dichloropyrimidine moiety is a key structural feature in the multi-targeted tyrosine kinase inhibitor, Pazopanib (Votrient®).[3][4][5] Pazopanib is indicated for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[6] The synthesis of Pazopanib involves the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[3] The 2,4-dichloropyrimidine serves as a crucial building block, highlighting the importance of the dichlorinated aromatic system in achieving potent kinase inhibition.

The rationale for using the 2,4-dichloro substitution pattern in kinase inhibitors often lies in its ability to form key interactions within the ATP-binding pocket of the target kinase. The chlorine atoms can engage in halogen bonding and other non-covalent interactions, contributing to the overall binding affinity and selectivity of the inhibitor.

Sources

- 1. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 5. rroij.com [rroij.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Fluorinated Benzamides in Medicinal Chemistry: A Technical Guide to Synthesis, Properties, and Application

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery.[1] This guide provides an in-depth technical analysis of fluorinated benzamides, a chemical class that marries the privileged benzamide scaffold with the unique modulatory effects of fluorine. We will explore the synergistic impact of this combination on physicochemical properties, metabolic stability, and target engagement. Detailed synthetic strategies, key therapeutic applications, and robust analytical methodologies are presented for researchers, chemists, and drug development professionals. This document serves as a practical and authoritative resource, bridging foundational principles with field-proven insights to empower the rational design of next-generation therapeutics.

The Strategic Alliance: Why Fluorinate a Benzamide?

The benzamide moiety is a ubiquitous feature in pharmaceuticals, prized for its ability to form key hydrogen bonds and act as a stable structural anchor. However, parent scaffolds often require optimization to overcome challenges like poor metabolic stability or suboptimal pharmacokinetic profiles. Fluorine, the most electronegative element, offers a powerful toolkit for fine-tuning molecular properties without introducing significant steric bulk.[2][3] The strategic placement of fluorine on a benzamide scaffold can profoundly influence its biological behavior in a predictable, yet context-dependent, manner.

The Benzamide: A Privileged Scaffold

The benzamide functional group is a versatile building block in medicinal chemistry. Its amide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets. The attached phenyl ring provides a platform for substitution, allowing chemists to modulate properties and explore structure-activity relationships (SAR).

The Fluorine Factor: A Subtle Powerhouse

Introducing fluorine can trigger a cascade of beneficial changes:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] Placing fluorine at a metabolically labile position (a "soft spot") can block this degradation pathway, increasing the drug's half-life and bioavailability.[6][7]

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa (reduce the basicity) of nearby amines or other basic centers.[2] This can be crucial for improving cell membrane permeability, as a less basic compound will be less protonated at physiological pH, facilitating passive diffusion.[6]

-

Lipophilicity Tuning: The effect of fluorine on lipophilicity (logP) is complex. While a single fluorine atom on an aliphatic chain typically lowers lipophilicity, its placement on an aromatic ring often increases it.[3][5] This allows for precise control over a compound's solubility and ability to cross biological barriers like the blood-brain barrier (BBB).[8]

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule through steric and electronic effects, potentially locking it into a more bioactive shape for optimal receptor binding.[6][9]

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with electron-deficient carbonyl groups in a protein's active site (C-F···C=O), increasing binding affinity.[2][10]

The diagram below illustrates the key molecular properties that are modulated by the introduction of fluorine.

Caption: Impact of Fluorine on Key Physicochemical Properties.

Synthetic Strategies for Fluorinated Benzamides

The synthesis of fluorinated benzamides can be approached in two primary ways: by starting with a pre-fluorinated building block or by introducing fluorine at a later stage in the synthesis. The choice of strategy depends on the availability of starting materials, the desired position of the fluorine atom(s), and the compatibility of functional groups.

Core Synthetic Workflow

A common and reliable method involves the amide coupling of a fluorinated benzoic acid (or its activated form, like an acyl chloride) with a desired amine. This approach benefits from the commercial availability of a wide range of fluorinated benzoic acids.

The general workflow is depicted below:

Caption: Primary Synthetic Routes to Fluorinated Benzamides.

Experimental Protocol: Synthesis of N-benzyl-4-fluorobenzamide

This protocol details a standard amide coupling procedure, a foundational technique in medicinal chemistry.

Objective: To synthesize N-benzyl-4-fluorobenzamide from 4-fluorobenzoic acid and benzylamine.

Materials:

-

4-fluorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Activation of Carboxylic Acid: To a round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzoic acid and anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride dropwise. Allow the reaction to warm to room temperature and then gently reflux for 2 hours until gas evolution ceases.

-

Removal of Excess Reagent: Cool the flask to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 4-fluorobenzoyl chloride is used directly in the next step.

-

Amide Coupling: Dissolve the crude 4-fluorobenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Add the benzylamine solution dropwise to the 4-fluorobenzoyl chloride solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to afford the pure N-benzyl-4-fluorobenzamide.

Pharmacological Applications and Case Studies

Fluorinated benzamides have found success across a wide range of therapeutic areas, demonstrating their versatility and impact. Their ability to act as potent and selective inhibitors, CNS agents, and oncology drugs is well-documented.[6][11][12]

| Compound Class/Drug | Target/Mechanism of Action | Therapeutic Area | Role of Fluorine | Reference |

| Fallypride ([¹⁸F]) | Dopamine D2/D3 receptor antagonist | Neurology / PET Imaging | The fluoropropyl group enables PET imaging and contributes to high receptor affinity. | [13] |

| Apalutamide (intermediate) | Androgen receptor inhibitor | Oncology | The fluorine atom in the 4-Amino-2-Fluoro-N-Methylbenzamide intermediate contributes to the final drug's efficacy and pharmacokinetic profile. | [1] |

| hDHODH Inhibitors | Human dihydroorotate dehydrogenase inhibitor | Autoimmune Disease | Fluorination led to potent inhibition of the target enzyme. | [14] |

| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase (various isoforms) | Glaucoma, Epilepsy | Polyfluorinated benzamide analogs showed high affinity and isoform selectivity. | [15] |

| PI3K Inhibitors | Phosphatidylinositol 3-kinase (PI3K) | Oncology | A trifluoromethyl group enhances metabolic stability and oral bioavailability. | [16] |

Case Study: Fluorinated Benzamides as Enzyme Inhibitors

Fluorine is a powerful tool in the design of enzyme inhibitors.[17][18] Its electron-withdrawing properties can increase the electrophilicity of an adjacent carbonyl group, making it more susceptible to nucleophilic attack by an active site residue. Furthermore, fluorinated groups can act as bioisosteres for other functional groups, mimicking the substrate while providing enhanced stability or binding.[9][19][20] For example, fluorinated benzenesulfonamides (a close structural relative to benzamides) have been designed as highly potent and selective inhibitors of carbonic anhydrase isoforms by optimizing interactions within the enzyme's active site.[21]

Analytical and Characterization Workflow

Rigorous characterization is essential to confirm the identity, purity, and properties of a newly synthesized fluorinated benzamide. A multi-technique approach is standard practice.

Core Analytical Techniques

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct method to confirm the successful incorporation of fluorine. The chemical shift of the ¹⁹F signal provides information about its electronic environment, and coupling to nearby protons (¹H) can confirm its position in the molecule.[22]

-

¹H and ¹³C NMR Spectroscopy: Used to elucidate the overall structure of the molecule and confirm the integrity of the benzamide scaffold.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

-

Melting Point: A sharp melting point range is a classic indicator of a pure crystalline solid.

Protocol: Standard Characterization of a Novel Fluorinated Benzamide

Objective: To confirm the structure and purity of a synthesized fluorinated benzamide.

Procedure:

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) for HPLC and MS analysis.

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum to identify all proton signals and their integrations.

-

Acquire a ¹⁹F NMR spectrum to observe the fluorine signal(s).